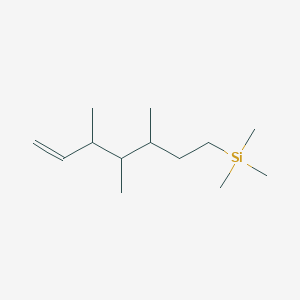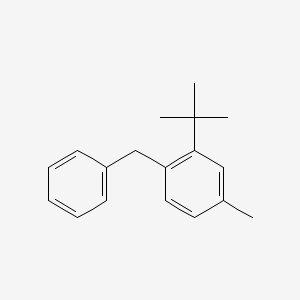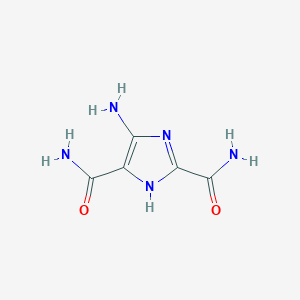
4-amino-1H-imidazole-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1H-imidazole-2,5-dicarboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-2,5-dicarboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with appropriate reagents under mild conditions can yield disubstituted imidazoles . Another method involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Debus-Radziszewski synthesis and the Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-imidazole-2,5-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
4-amino-1H-imidazole-2,5-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-1H-imidazole-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the binding of certain proteins, such as NS3 protease, by mimicking the structure of natural ligands . This inhibition can disrupt the function of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
4-amino-1H-imidazole-2,5-dicarboxamide can be compared with other imidazole derivatives, such as:
1H-imidazole-2,5-dicarboxamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazopyridines: These compounds contain an additional pyridine ring fused to the imidazole ring, resulting in different pharmacological activities.
Properties
CAS No. |
89994-83-2 |
|---|---|
Molecular Formula |
C5H7N5O2 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-amino-1H-imidazole-2,5-dicarboxamide |
InChI |
InChI=1S/C5H7N5O2/c6-2-1(3(7)11)9-5(10-2)4(8)12/h6H2,(H2,7,11)(H2,8,12)(H,9,10) |
InChI Key |
XTHDESSJNPYOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)C(=O)N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)


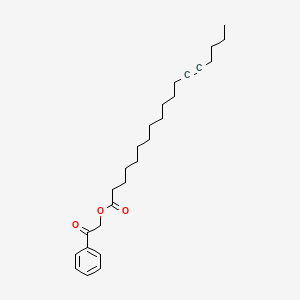
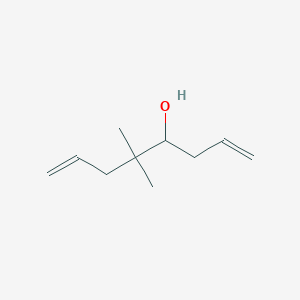
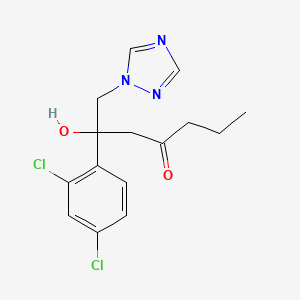
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)

![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)

